molecular formula C16H12O3 B14102015 3-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid CAS No. 893737-37-6

3-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid

Cat. No.: B14102015
CAS No.: 893737-37-6
M. Wt: 252.26 g/mol
InChI Key: GAUHMWDFTBRSQN-UHFFFAOYSA-N
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Description

3-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid is an organic compound characterized by the presence of an indene moiety fused to a benzoic acid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid typically involves the reaction of 1-oxo-2,3-dihydro-1H-indene with benzoic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as 1-propanol. The reaction conditions are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indene moiety provides a rigid framework that can enhance binding affinity to molecular targets, making it a valuable compound in medicinal chemistry and material science .

Properties

CAS No.

893737-37-6

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

3-(1-oxo-2,3-dihydroinden-5-yl)benzoic acid

InChI

InChI=1S/C16H12O3/c17-15-7-5-12-8-11(4-6-14(12)15)10-2-1-3-13(9-10)16(18)19/h1-4,6,8-9H,5,7H2,(H,18,19)

InChI Key

GAUHMWDFTBRSQN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)C3=CC(=CC=C3)C(=O)O

Origin of Product

United States

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